Butanoic acid, (1S)-1-phenylethyl ester
Description
Butanoic acid, (1S)-1-phenylethyl ester (CAS: 61477-36-9), also known as 1-phenylethyl butyrate or α-methylbenzyl butyrate, is a chiral ester derived from butanoic acid and (1S)-1-phenylethanol. Its structure features a phenyl group attached to a chiral center, conferring unique physicochemical and sensory properties compared to linear or branched aliphatic esters. This compound is primarily used in fragrance compositions and flavoring agents due to its fruity, floral, or balsamic aroma .
Properties
CAS No. |
161024-76-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl] butanoate |
InChI |
InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
GGKADXREVJTZMF-JTQLQIEISA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (1S)-1-phenylethyl ester typically involves the esterification reaction between butanoic acid and (1S)-1-phenylethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion. The reaction can be represented as follows:
Butanoic acid+(1S)-1-phenylethanol→Butanoic acid, (1S)-1-phenylethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, (1S)-1-phenylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and (1S)-1-phenylethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Butanoic acid and (1S)-1-phenylethanol.
Reduction: Butanol and (1S)-1-phenylethanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Butanoic acid, (1S)-1-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of butanoic acid, (1S)-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular functions and signaling processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of butanoic acid, (1S)-1-phenylethyl ester with structurally related esters:
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility | Odor Profile |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆O₂ | 192.25 | ~250 (estimated) | Low in water | Fruity, floral, balsamic |
| Butanoic acid, ethyl ester | C₆H₁₂O₂ | 116.16 | 121–122 | Moderate | Pineapple-like |
| Butanoic acid, 2-methyl-, ethyl ester | C₇H₁₄O₂ | 130.18 | 134–136 | Moderate | Fruity (apple, strawberry) |
| Butanoic acid, hexyl ester | C₁₀H₂₀O₂ | 172.26 | 185–187 | Low | Green, fruity |
Key Observations :
- Molecular Weight and Boiling Point : The (1S)-1-phenylethyl ester has a higher molecular weight and boiling point than aliphatic esters (e.g., ethyl or hexyl esters) due to the aromatic phenyl group, which increases van der Waals interactions .
- Solubility: The phenyl group reduces water solubility compared to smaller esters like ethyl butanoate, which has moderate solubility due to shorter alkyl chains .
Chromatographic Behavior
In gas chromatography (GC), retention times are influenced by molecular weight and polarity:
- Butanoic acid, ethyl ester: Elutes early (8.75 min) due to low molecular weight and volatility .
- This compound: Estimated retention time >18 min due to higher molecular weight and aromaticity, similar to γ-dodecalactone (rt=14.0 min) and linalool (rt=14.3 min) .
- Branched Esters: Butanoic acid, 2-methyl-, ethyl ester elutes at 9.03 min, slightly later than the linear ethyl ester due to increased branching .
Enantiomeric Specificity
The (1S)-configuration of the phenylethyl group may confer distinct sensory properties compared to its (1R)-enantiomer.
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